2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide
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Description
The compound “2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide” belongs to a family of compounds known as [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been reported to inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells .
Synthesis Analysis
The synthesis of such compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .
Molecular Structure Analysis
The structure of the compound is characterized by the presence of a [1,2,3]triazolo[4,5-d]pyrimidine core, which is attached to a thiourea moiety . SARs studies revealed that the N-heteroarene moiety attached to the thiourea is preferred over the phenyl ring for the R 2 substituents, while the hydrophobic aromatic group is beneficial for improving the activity .
Scientific Research Applications
Anticancer Activity
Compounds with the [1,2,3]triazolo[4,5-d]pyrimidine scaffold have shown promising anticancer activities . They have been evaluated for their antitumor activities against various human cancer cell lines .
Antimicrobial Activity
These compounds have also demonstrated good antimicrobial activity. For instance, certain analogs have shown good activity against S. aureus .
Analgesic and Anti-inflammatory Activity
The [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been associated with analgesic and anti-inflammatory activities .
Antioxidant Activity
These compounds have also been found to exhibit antioxidant properties .
Antiviral Activity
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been associated with antiviral activities .
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase .
Antitubercular Agents
The [1,2,3]triazolo[4,5-d]pyrimidine derivatives have also been associated with antitubercular activities .
LSD1 Inhibitors
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as a template for designing new LSD1 inhibitors .
properties
IUPAC Name |
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-29-17-9-7-16(8-10-17)27-20-19(25-26-27)21(24-14-23-20)30-13-18(28)22-12-11-15-5-3-2-4-6-15/h2-10,14H,11-13H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGMAHVYCTVDNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NCCC4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide |
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